3-ethenyl-N-methylbenzamide
Overview
Description
3-Ethenyl-N-methylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzamide with an ethenylating agent such as vinyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the ethenylation reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of N-methyl-3-formylbenzamide.
Reduction: Formation of N-methyl-3-ethenylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Ethenyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethenyl-N-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-methylbenzamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-ethenylbenzamide: Lacks the methyl group on the amide nitrogen, which can affect its binding affinity in biological systems.
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent, structurally similar but with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 3-Ethenyl-N-methylbenzamide is unique due to the presence of both the ethenyl and methyl groups, which confer specific reactivity and binding characteristics
Properties
IUPAC Name |
3-ethenyl-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAIJQKECZNHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501868 | |
Record name | 3-Ethenyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38499-16-0 | |
Record name | 3-Ethenyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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